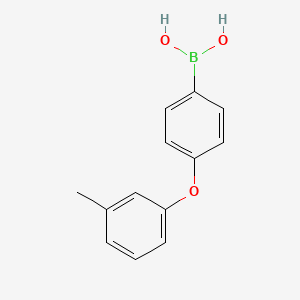

(4-(M-Tolyloxy)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(M-Tolyloxy)phenyl)boronic acid is an organic compound with the molecular formula C13H13BO3. It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its applications in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions.

Mecanismo De Acción

Target of Action

Boronic acids, including phenylboronic acid derivatives, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

Mode of Action

Boronic acids, such as phenylboronic acid, are mild lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They can participate in various reactions, including nucleophilic substitution and Suzuki–Miyaura (SM) cross-coupling . In SM cross-coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to participate in various reactions, including nucleophilic substitution and Suzuki–Miyaura (SM) cross-coupling , which can affect various biochemical pathways.

Pharmacokinetics

Phenylboronic acid, a similar compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This solubility profile may influence the bioavailability of 4-(3-METHYLPHENOXY)PHENYLBORONIC ACID.

Result of Action

Boronic acids are known to form reversible complexes with polyols, including sugars , which can have various molecular and cellular effects.

Action Environment

The stability and reactivity of boronic acids can be influenced by factors such as ph, temperature, and the presence of other reactive species .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(M-Tolyloxy)phenyl)boronic acid typically involves the reaction of an aryl halide with a boronic ester. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. These reactions are catalyzed by palladium and involve the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions are optimized to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

(4-(M-Tolyloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products depending on the reaction conditions.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The boronic acid group can be substituted with other groups through various chemical reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Boric Esters: Used in the synthesis of boronic acids.

Oxidizing Agents: Used in oxidation reactions to convert the boronic acid group to other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is typically an aryl or vinyl compound with a new functional group attached .

Aplicaciones Científicas De Investigación

(4-(M-Tolyloxy)phenyl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: Can be used to modify biomolecules for various applications.

Industry: Used in the production of polymers and other materials.

Comparación Con Compuestos Similares

(4-(M-Tolyloxy)phenyl)boronic acid can be compared with other similar compounds, such as:

Phenylboronic Acid: Another member of the boronic acid family with similar chemical properties.

4-Formylphenylboronic Acid: A compound with a formyl group attached to the phenyl ring, which can undergo similar chemical reactions.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.

Actividad Biológica

(4-(M-Tolyloxy)phenyl)boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial properties and its role as a molecular probe in various biochemical applications. This article aims to compile and synthesize findings from diverse studies concerning the biological activity of this compound, including its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The empirical formula for this compound is C13H13BO, with a molecular weight of approximately 228.05 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a useful tool in biochemical assays and drug design.

Antimicrobial Activity

Recent studies have highlighted the role of phenylboronic acids, including derivatives like this compound, in combating antibiotic-resistant bacteria. These compounds have been shown to inhibit class A carbapenemases such as KPC-2 and GES-5, as well as class C cephalosporinases like AmpC.

The mechanism by which this compound exerts its antimicrobial effects involves:

- Inhibition of β-lactamases : This compound acts as a broad-spectrum β-lactamase inhibitor, restoring the efficacy of β-lactam antibiotics like meropenem against resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Synergistic Effects : In combination studies, this compound has demonstrated synergistic activity with β-lactam antibiotics, significantly lowering the fractional inhibitory concentration index (FICI), indicating enhanced antibacterial efficacy .

Case Studies

- Inhibition Studies : A series of experiments evaluated the inhibitory profile of various phenylboronic acid derivatives against clinical strains expressing β-lactamases. Results indicated that this compound effectively protected meropenem from hydrolysis by these enzymes .

- Quorum Sensing Inhibition : Other studies have explored the role of boronic acids in inhibiting quorum sensing in bacteria such as Vibrio harveyi. This suggests potential applications in preventing biofilm formation and bacterial communication, which are critical in infection persistence .

Research Findings

The following table summarizes key findings from research on this compound:

Propiedades

IUPAC Name |

[4-(3-methylphenoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c1-10-3-2-4-13(9-10)17-12-7-5-11(6-8-12)14(15)16/h2-9,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICYMQDGXNOCML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=CC(=C2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.